1-Benzylpiperidine-3,5-diol
CAS No.:
Cat. No.: VC13761907
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-benzylpiperidine-3,5-diol |
| Standard InChI | InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 |
| Standard InChI Key | ARTDOWDQPXVXAF-UHFFFAOYSA-N |
| SMILES | C1C(CN(CC1O)CC2=CC=CC=C2)O |
| Canonical SMILES | C1C(CN(CC1O)CC2=CC=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-benzylpiperidine-3,5-diol is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound features a piperidine ring in a chair conformation, with hydroxyl groups at the 3 and 5 positions adopting axial or equatorial orientations depending on stereochemistry. The (3S,5R) configuration is most commonly reported, as confirmed by NMR coupling constants (e.g., J = 8–10 Hz for vicinal protons) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.0–1.1 g/cm³ (estimated) |
| Boiling Point | 281–283°C (predicted) |
| Melting Point | 90–93°C (derivatives) |
| LogP (Lipophilicity) | 1.36 |
| Solubility | Immiscible in water |
The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the hydroxyl groups enable hydrogen bonding with biological targets .
Synthesis and Stereochemical Control
Classical Synthesis Routes
The synthesis of 1-benzylpiperidine-3,5-diol typically involves multi-step sequences:
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Epoxidation of Tetrahydropyridine Precursors: 1-Benzyl-1,2,3,6-tetrahydropyridine-3-ol undergoes epoxidation using trifluoroperacetic acid to form 1-benzyl-4,5-epoxypiperidine-3-ol .
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Ring-Opening Reactions: The epoxide intermediate reacts with nucleophiles (e.g., amines, thiols) in the presence of lithium perchlorate to yield 3,5-diol derivatives. For example, treatment with benzylamine produces 1-benzyl-4-benzylaminopiperidine-3,5-diol in 71% yield .
Stereoselective Approaches
A landmark study by Veselov et al. (2019) demonstrated regio- and stereoselective synthesis using epoxide intermediates. Key steps include:
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Epoxide Activation: LiClO₄ promotes selective nucleophilic attack at the C4 position of the epoxide, ensuring cis-diol formation .
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Stereochemical Validation: Vicinal coupling constants (J = 8–10 Hz) in ¹H NMR confirm the trans-diaxial orientation of hydroxyl groups in major products .
Table 2: Representative Synthesis Yields
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 1-Benzyl-4,5-epoxide | LiClO₄, PhSH, 72 h | 4-Phenylthio derivative | 71% |
| 1-Benzyl-1,2,3,6-THP | MCPBA, CH₂Cl₂, 0°C | Epoxide intermediate | 75% |
Biological Activities and Mechanisms
Antiviral Activity
1-Benzylpiperidine-3,5-diol derivatives exhibit moderate antiviral activity against:
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Herpes Simplex Virus-1 (HSV-1): EC₅₀ = 54–100 μM.
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Coxsackievirus B-2 (CVB-2): Protective effects observed in cell cultures.
Mechanistically, the diol moiety disrupts viral envelope proteins, inhibiting host cell entry .
Neuroprotective Effects
The compound counters neurotoxicity induced by rotenone and NMDA in neuronal cell lines:
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EC₅₀ < 1 μM: Novel derivatives with dithiolane groups show enhanced efficacy.
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Pathway Modulation: Likely involves inhibition of oxidative stress and apoptosis signaling .
Antimicrobial Properties
Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., E. coli) has been reported, with MIC values ranging from 8–32 μg/mL . The benzyl group enhances membrane permeability, while hydroxyl groups disrupt bacterial lipid bilayers .
Table 3: Biological Activity Overview
Applications in Drug Discovery
Neurodegenerative Diseases
The compound’s neuroprotective profile positions it as a lead for Alzheimer’s disease therapeutics. Derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to donepezil . Structural optimization (e.g., methoxymethyl linkers) improves blood-brain barrier penetration .
Antiparasitic Agents
Tetrahydroindazole analogs derived from 1-benzylpiperidine-3,5-diol show potent antileishmanial activity (IC₅₀ = 2.5 μM), targeting parasite Hsp90 .
Iminosugar Development
The diol structure mimics monosaccharides, enabling glycosidase inhibition. This application is explored for diabetes and viral entry inhibition .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CD₃OD): δ 3.58 (s, NCH₂Ph), 3.63 (ddd, J = 10.1 Hz, H5a), 7.22–7.38 (m, ArH) .
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¹³C NMR (100 MHz, CD₃OD): δ 63.7 (C3), 54.4 (C5), 138.5 (Cbenzyl) .
Chromatography
Recent Advances and Future Directions
Recent studies (2023–2025) focus on:
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